molecular formula C16H25N B560829 (1R,4aR,8aS)-8a-isocyano-1,4a-dimethyl-7-propyl-1,2,3,4,5,6-hexahydronaphthalene CAS No. 108648-45-9

(1R,4aR,8aS)-8a-isocyano-1,4a-dimethyl-7-propyl-1,2,3,4,5,6-hexahydronaphthalene

Cat. No.: B560829
CAS No.: 108648-45-9
M. Wt: 231.383
InChI Key: FJRCDFUABIVCCI-FVQBIDKESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,4aR,8aS)-8a-isocyano-1,4a-dimethyl-7-propyl-1,2,3,4,5,6-hexahydronaphthalene is a sesquiterpene isocyanide compound isolated from the marine sponge Stylotella sp. It is a relatively rare class of natural products known for its cytotoxic, antibiotic, and antifeedant properties .

Preparation Methods

(1R,4aR,8aS)-8a-isocyano-1,4a-dimethyl-7-propyl-1,2,3,4,5,6-hexahydronaphthalene is typically isolated from the marine sponge Stylotella sp. The sponge is freeze-dried and continuously extracted with methylene chloride. The crude extract is then subjected to silica gel chromatography, yielding stylotelline as an oil . The yield is approximately 0.16% of the sponge’s dry weight .

Chemical Reactions Analysis

(1R,4aR,8aS)-8a-isocyano-1,4a-dimethyl-7-propyl-1,2,3,4,5,6-hexahydronaphthalene undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert stylotelline into different reduced forms.

    Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include methanol, hydrochloric acid, and other standard organic solvents and catalysts . Major products formed from these reactions include oxidized and reduced derivatives of stylotelline, as well as substituted compounds .

Scientific Research Applications

(1R,4aR,8aS)-8a-isocyano-1,4a-dimethyl-7-propyl-1,2,3,4,5,6-hexahydronaphthalene has several scientific research applications, including:

Mechanism of Action

The mechanism by which stylotelline exerts its effects involves its interaction with cellular targets and pathways. (1R,4aR,8aS)-8a-isocyano-1,4a-dimethyl-7-propyl-1,2,3,4,5,6-hexahydronaphthalene’s cytotoxic properties are believed to be due to its ability to interfere with cellular processes, leading to cell death. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

(1R,4aR,8aS)-8a-isocyano-1,4a-dimethyl-7-propyl-1,2,3,4,5,6-hexahydronaphthalene is unique among sesquiterpene isocyanides due to its specific chemical structure and properties. Similar compounds include other sesquiterpene isocyanides isolated from marine sponges, such as stylissamide A and stylissoside A . These compounds share some structural similarities with stylotelline but differ in their specific chemical properties and biological activities.

Properties

CAS No.

108648-45-9

Molecular Formula

C16H25N

Molecular Weight

231.383

IUPAC Name

(1R,4aR,8aS)-8a-isocyano-1,4a-dimethyl-7-propyl-1,2,3,4,5,6-hexahydronaphthalene

InChI

InChI=1S/C16H25N/c1-5-7-14-9-11-15(3)10-6-8-13(2)16(15,12-14)17-4/h12-13H,5-11H2,1-3H3/t13-,15-,16-/m1/s1

InChI Key

FJRCDFUABIVCCI-FVQBIDKESA-N

SMILES

CCCC1=CC2(C(CCCC2(CC1)C)C)[N+]#[C-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,4aR,8aS)-8a-isocyano-1,4a-dimethyl-7-propyl-1,2,3,4,5,6-hexahydronaphthalene
Reactant of Route 2
(1R,4aR,8aS)-8a-isocyano-1,4a-dimethyl-7-propyl-1,2,3,4,5,6-hexahydronaphthalene
Reactant of Route 3
(1R,4aR,8aS)-8a-isocyano-1,4a-dimethyl-7-propyl-1,2,3,4,5,6-hexahydronaphthalene
Reactant of Route 4
(1R,4aR,8aS)-8a-isocyano-1,4a-dimethyl-7-propyl-1,2,3,4,5,6-hexahydronaphthalene
Reactant of Route 5
(1R,4aR,8aS)-8a-isocyano-1,4a-dimethyl-7-propyl-1,2,3,4,5,6-hexahydronaphthalene
Reactant of Route 6
(1R,4aR,8aS)-8a-isocyano-1,4a-dimethyl-7-propyl-1,2,3,4,5,6-hexahydronaphthalene

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